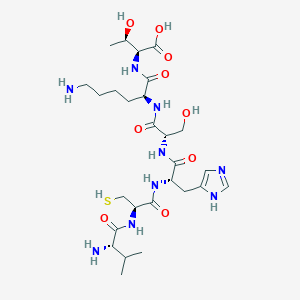
1,3-Butadiyne-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Butadiyne-1-thiol is an organic compound with the molecular formula C₄H₂S It is characterized by the presence of a thiol group (-SH) attached to a butadiyne backbone, which consists of two triple-bonded carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Butadiyne-1-thiol can be synthesized through several methods. One common approach involves the reaction of butadiyne with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired thiol compound.
Industrial Production Methods: This process may utilize catalysts such as zinc and aluminum oxides or magnesium and silicon oxides to enhance the yield and selectivity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Butadiyne-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under mild conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alkanes, alkenes.
Substitution: Thioethers, thioesters.
Wissenschaftliche Forschungsanwendungen
1,3-Butadiyne-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to study the interactions of thiol groups with biological molecules, providing insights into enzyme mechanisms and protein functions.
Medicine: Research into thiol-containing compounds has potential implications for drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: this compound is used in the production of polymers and other materials with unique properties, such as enhanced conductivity or reactivity
Wirkmechanismus
The mechanism of action of 1,3-butadiyne-1-thiol involves its reactivity with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in other molecules, leading to the formation of stable adducts. This reactivity is crucial in its role as a building block in organic synthesis and its interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
1,3-Butadiene: A related compound with a similar backbone but lacking the thiol group. It is widely used in the production of synthetic rubber and other polymers.
2-Butyne-1-thiol: Another thiol-containing compound with a different carbon backbone, used in various chemical reactions and industrial applications.
Uniqueness: 1,3-Butadiyne-1-thiol is unique due to the presence of both a thiol group and a butadiyne backbone. This combination imparts distinct reactivity and properties, making it valuable in specialized applications where other similar compounds may not be suitable .
Eigenschaften
CAS-Nummer |
865888-13-7 |
|---|---|
Molekularformel |
C4H2S |
Molekulargewicht |
82.13 g/mol |
IUPAC-Name |
buta-1,3-diyne-1-thiol |
InChI |
InChI=1S/C4H2S/c1-2-3-4-5/h1,5H |
InChI-Schlüssel |
NXAGNSPEQPEWBV-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC#CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


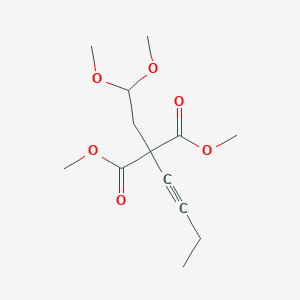
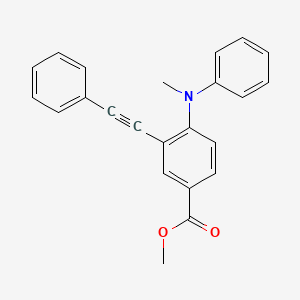
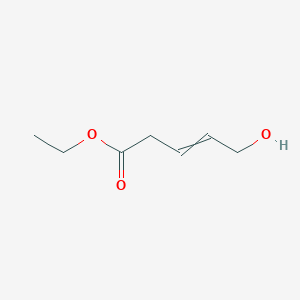

![11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol](/img/structure/B12543268.png)
![3,3-Dimethyl-10-(pent-4-en-1-ylidene)-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12543272.png)
![3-{[1-(Cyclohex-1-en-1-yl)-4-(phenylsulfanyl)butan-2-yl]oxy}-2-diazonio-3-oxidoprop-2-enoate](/img/structure/B12543286.png)
![3-[2,5-Bis(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B12543290.png)
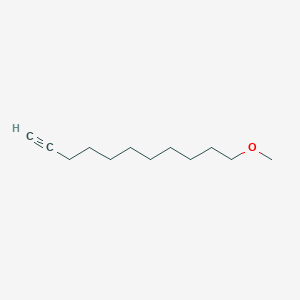
![N-[(Naphthalen-1-yl)carbamothioyl]prop-2-enamide](/img/structure/B12543300.png)


![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene]](/img/structure/B12543316.png)
